4-Biphenylyl glycidyl ether physical and chemical properties
4-Biphenylyl glycidyl ether physical and chemical properties
An In-depth Technical Guide to 4-Biphenylyl Glycidyl Ether: Properties, Synthesis, and Applications
Abstract
4-Biphenylyl glycidyl ether (4-BGE) is an aromatic epoxide distinguished by its rigid biphenyl moiety combined with the reactive oxirane ring. This unique structure imparts valuable properties, making it a significant monomer and intermediate in materials science and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-BGE. It details established synthesis protocols, explores its reactivity with a focus on the epoxide ring-opening mechanism, and discusses its applications, particularly in the formulation of high-performance epoxy resins and as a precursor in drug development. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug discovery who require a detailed understanding of this compound.
Compound Identification and Structure
4-Biphenylyl glycidyl ether is systematically known as 2-((([1,1'-biphenyl]-4-yl)oxy)methyl)oxirane.[1] Its core structure consists of a biphenyl backbone where a glycidyl ether group is attached at the para position (position 4) of one of the phenyl rings.
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Molecular Formula: C₁₅H₁₄O₂[1]
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Molecular Weight: 226.27 g/mol [1]
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CAS Number: 4698-96-8[1]
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Synonyms: p-Phenylphenyl glycidyl ether, Glycidyl 4-phenylphenyl ether[1]
Caption: Mechanism of nucleophilic ring-opening of the glycidyl ether.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 4-Biphenylyl glycidyl ether.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, characteristic C-O-C stretching absorption for the ether linkage is expected between 1000 and 1300 cm⁻¹. [2]Specifically, phenyl alkyl ethers typically show two distinct strong bands around 1050 cm⁻¹ and 1250 cm⁻¹. [3]Other expected signals include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and aromatic C=C bending vibrations. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹) confirms the integrity of the epoxide ring and the absence of hydrolysis or carbonyl impurities. [2]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms.
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Aromatic Protons: The eight protons of the biphenyl group will appear as a complex multiplet in the downfield region of 7.0-8.0 ppm .
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Ether Methylene Protons (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen are deshielded and typically resonate between 3.4 and 4.5 ppm . [2] * Epoxide Protons (-CH-CH₂): Protons on the epoxide ring itself are found further upfield, generally in the 2.5 to 3.5 ppm range. [2][3]The diastereotopic nature of the terminal CH₂ protons often leads to complex splitting patterns.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data.
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Aromatic Carbons: A series of signals between 110-160 ppm corresponds to the 12 carbons of the biphenyl system.
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Ether Methylene Carbon (-O-CH₂-): The carbon atom adjacent to the ether oxygen typically appears in the 50-80 ppm range. [2] * Epoxide Carbons (-CH-CH₂): The two carbons of the oxirane ring are found in the 40-60 ppm region. [2]
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Synthesis Methodology
The synthesis of 4-Biphenylyl glycidyl ether is a well-established procedure, typically following the Williamson ether synthesis pathway adapted for epoxides. The process involves two main steps: a coupling reaction followed by a base-induced ring closure. [4][5] Causality of Experimental Design: The use of excess epichlorohydrin is crucial to maximize the formation of the desired mono-glycidyl ether and minimize the formation of polymers or di-substitution products. The base (e.g., sodium hydroxide) serves two purposes: first, to deprotonate the phenol, creating a potent nucleophile, and second, to facilitate the intramolecular dehydrochlorination that forms the epoxide ring. [4]
Experimental Protocol: Synthesis of 4-BGE
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Step 1: Coupling Reaction (Formation of Chlorohydrin Intermediate)
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To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add 4-hydroxybiphenyl (1 equivalent) and an excess of epichlorohydrin (3-5 equivalents). Epichlorohydrin serves as both a reactant and a solvent.
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Heat the mixture to 60-80°C with vigorous stirring.
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Slowly add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a small amount of aqueous sodium hydroxide (e.g., 20% w/w solution) to initiate the reaction.
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Maintain the temperature and stir for 2-4 hours until TLC or HPLC analysis shows the consumption of 4-hydroxybiphenyl. This step forms the chlorohydrin ether intermediate. [5]
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Step 2: Dehydrochlorination (Epoxide Ring Formation)
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Cool the reaction mixture slightly.
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Slowly add a stoichiometric amount of aqueous sodium hydroxide (50% w/w solution) dropwise, ensuring the temperature does not exceed 70°C. This exothermic reaction closes the ring to form the epoxide. [4] * After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete reaction.
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Work-up and Purification
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Cool the mixture to room temperature and add water to dissolve the sodium chloride byproduct.
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Separate the organic layer (containing excess epichlorohydrin and the product).
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Wash the organic layer sequentially with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/hexane mixture) to yield pure 4-Biphenylyl glycidyl ether.
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Caption: General workflow for the synthesis of 4-Biphenylyl glycidyl ether.
Applications in Research and Development
The combination of a rigid, thermally stable biphenyl group and a versatile reactive epoxide makes 4-BGE a valuable compound in several fields.
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High-Performance Polymers: 4-BGE is primarily used as a monomer or a reactive diluent in the formulation of epoxy resins. [4]The incorporation of the rigid biphenyl structure into a polymer network can significantly increase its glass transition temperature (Tg), thermal stability, and mechanical strength. [6]These high-performance materials are sought after in the aerospace, electronics, and advanced coatings industries. [6][7][8]
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Organic Synthesis and Drug Development: The epoxide group is a key functional handle for chemical transformations. [9]4-BGE can serve as a starting material for synthesizing more complex molecules. The epoxide can be opened by various nucleophiles to introduce new functionalities, while the biphenyl core acts as a rigid scaffold. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs.
Safety and Handling
4-Biphenylyl glycidyl ether requires careful handling due to its potential as a skin and respiratory irritant and sensitizer, which is a common hazard for glycidyl ethers.
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Potential Health Effects: May cause eye and skin irritation. [10]Inhalation may lead to respiratory tract irritation. [10]Like many epoxides, it may cause an allergic skin reaction. [11]The toxicological properties have not been fully investigated. [10]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. [10]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [10]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can cause hazardous polymerization. [10]* Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for chemical waste disposal. [10]Dispose of waste in accordance with local, state, and federal regulations.
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